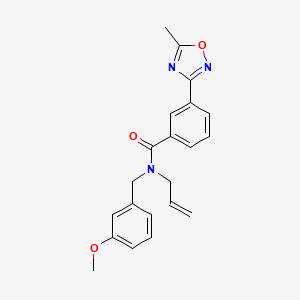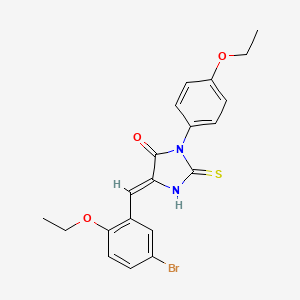
5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
描述
5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BTE-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BTE-2 is a member of the imidazolidinone family of compounds, which have been shown to exhibit various biological activities such as anticancer, antiviral, and antifungal properties.
科学研究应用
5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biological activities in scientific research. It has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide. In addition, this compound has been found to have antifungal activity against Candida albicans, a common fungal pathogen.
作用机制
The mechanism of action of 5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells and viruses. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair in cancer cells. In addition, this compound has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase enzyme. The exact mechanism of action of this compound against Candida albicans is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, this compound has been found to reduce the viral load in hepatitis C virus-infected cells and to inhibit the growth of Candida albicans.
实验室实验的优点和局限性
5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for further research studies. In addition, this compound has been shown to exhibit potent biological activities against various targets, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its exact targets and pathways. In addition, the toxicity and pharmacokinetics of this compound need to be evaluated to determine its suitability for clinical use.
未来方向
There are several future directions for research on 5-(5-bromo-2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound against cancer cells, viruses, and fungi. This could involve the identification of specific targets and pathways that are affected by this compound. In addition, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models and humans. Finally, this compound could be further developed as a potential drug candidate for cancer, viral, and fungal diseases.
属性
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-25-16-8-6-15(7-9-16)23-19(24)17(22-20(23)27)12-13-11-14(21)5-10-18(13)26-4-2/h5-12H,3-4H2,1-2H3,(H,22,27)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFPDBNIADPTE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952250.png)
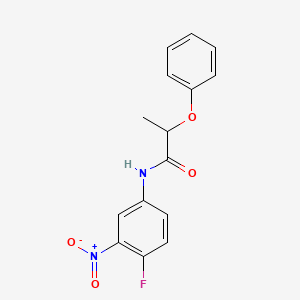
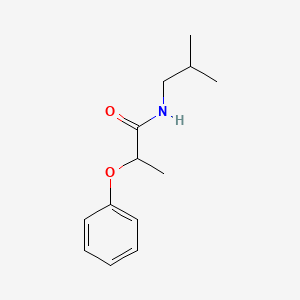


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3952292.png)
![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)
![5-(4-tert-butylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3952311.png)
![N~3~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B3952315.png)
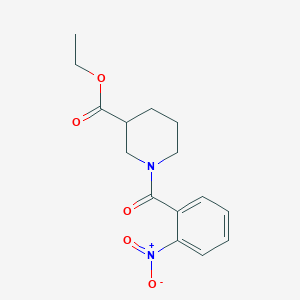
![methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3952336.png)
![2-methoxy-5-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B3952337.png)
